molecular formula C21H18ClN3O5S B12036479 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B12036479
M. Wt: 459.9 g/mol
InChI Key: OYWYUHXEAOLGJL-YDZHTSKRSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a bioactive compound .

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18ClN3O5S/c1-30-18-8-11-20(26)15(12-18)13-23-24-21(27)14-2-6-17(7-3-14)25-31(28,29)19-9-4-16(22)5-10-19/h2-13,25-26H,1H3,(H,24,27)/b23-13+

InChI Key

OYWYUHXEAOLGJL-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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